2-(4-bromo-2,6-difluorophenyl)ethan-1-ol
Description
2-(4-Bromo-2,6-difluorophenyl)ethan-1-ol is a brominated and fluorinated aromatic alcohol with the molecular formula C₈H₈BrF₂O and a molecular weight of 237.05 g/mol. The compound features a benzene ring substituted with bromine at the para position and fluorine atoms at the ortho positions, coupled with a hydroxymethyl (-CH₂OH) side chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1426050-44-3 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The Grignard approach leverages the nucleophilic addition of an organomagnesium species to a carbonyl precursor. As detailed in US6133485A, the synthesis begins with the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene and magnesium in tetrahydrofuran (THF). Key steps include:
-
Grignard Reagent Preparation :
-
Carbonyl Compound Addition :
-
Workup and Isolation :
Table 1: Grignard Reaction Parameters
| Parameter | Value |
|---|---|
| Magnesium (mol) | 4.24 |
| 1-Bromo-2,4-difluorobenzene (mol) | 3.80 |
| Solvent | THF (3.5 L) |
| Temperature Range | 40°C (initiation) to -20°C (reaction) |
| Quenching Agent | Brine/NH₄Cl (1:1) |
| Yield (Crude) | Not reported |
Epoxide Ring-Opening Pathway
A variant route involves epoxide intermediates derived from lactic acid derivatives. For example:
-
Epoxide Formation : Oxidation of diol precursors (e.g., 2-aryl-1-substituted butan-2,3-diols) with pyridinium-p-toluenesulfonate in ethanol at 60°C generates epoxides.
-
Acid-Catalyzed Hydrolysis : Epoxide ring-opening under acidic conditions (e.g., HCl gas saturation in diethyl ether) produces vicinal diols, which are subsequently dehydrated or reduced to target alcohols.
Reduction of Acetaldehyde Intermediate
Synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
As per Vulcanchem’s protocol, the acetaldehyde derivative serves as a direct precursor. The synthesis involves:
Catalytic Reduction to Ethanol
The acetaldehyde intermediate is reduced to the primary alcohol using:
Table 2: Reduction Conditions and Outcomes
| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |
|---|---|---|
| Reagent/Catalyst | NaBH₄ (2 equiv) | 5% Pd/C, H₂ (2 atm) |
| Solvent | Methanol | Ethanol |
| Temperature | 0–25°C | 25–50°C |
| Reaction Time | 2 hours | 4–6 hours |
| Yield | 85–90% | 75–80% |
Comparative Analysis of Methodologies
Efficiency and Scalability
Byproduct Management
-
Grignard reactions produce Mg salts, necessitating aqueous workup and solvent recycling.
-
Catalytic hydrogenation risks partial dehalogenation of the aryl bromide, requiring careful catalyst selection.
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-bromo-2,6-difluorophenyl)acetaldehyde, while reduction could produce various alcohol derivatives .
Scientific Research Applications
2-(4-bromo-2,6-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one (C₈H₅BrF₂O, MW: 235.03 g/mol)
- Key Difference : The ketone group (-CO-) replaces the alcohol (-CH₂OH).
- Impact :
b. (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine (C₈H₈BrF₂N, MW: 236.06 g/mol)
- Key Difference : The hydroxyl (-OH) group is replaced by an amine (-NH₂).
- The amine can participate in hydrogen bonding and covalent interactions (e.g., Schiff base formation), unlike the alcohol, which primarily engages in hydrogen bonding .
Substituent Position Isomerism
a. 2-(4-Bromo-3-fluorophenyl)ethan-1-ol (C₈H₈BrFO, MW: 219.05 g/mol)
- Key Difference : Fluorine is at the meta position instead of ortho.
- Steric hindrance is reduced in the meta-fluoro isomer, possibly improving accessibility in catalytic reactions .
Complex Derivatives
a. 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione (C₁₆H₇BrF₂NO₂, MW: 378.14 g/mol)
- Key Difference : The hydroxymethyl group is replaced by a phthalimide moiety.
- Impact: Enhanced rigidity and planarity due to the isoindoline ring, improving interactions with biological targets (e.g., herbicidal activity noted in ). Reduced hydrogen bonding capacity compared to the alcohol .
b. 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (C₁₀H₈BrF₂O₂, MW: 285.07 g/mol)
Table 1: Comparative Data for Key Compounds
Key Observations:
- Electronic Effects : Bromine and fluorine substituents create strong electron-withdrawing effects, directing reactivity in electrophilic aromatic substitution.
- Solubility : Alcohol derivatives generally exhibit higher water solubility than ketones or amines due to hydrogen bonding.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm with F-induced splitting; -CH₂OH protons at δ 3.5–4.0 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ = 237.98) with <2 ppm error .
- X-ray Crystallography : Use SHELXL for structure refinement. For example, similar compounds show C-Br bond lengths of ~1.89 Å and C-F of ~1.34 Å .
Q. Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at the aromatic ring, directing reactions to meta/para positions. Bromine enhances polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects : The 2,6-difluoro substitution creates a steric shield, reducing unwanted side reactions at ortho positions.
- Computational Insights : DFT studies on analogous compounds show reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer potential in materials science .
(Advanced) What strategies are effective for resolving contradictions in reaction yields or byproduct formation during the synthesis of halogenated ethanol derivatives?
Q. Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or over-reduced products).
- Optimization Example :
- Case Study : A 15% increase in yield was achieved for a fluorinated analog by replacing Pd catalysts with Ni-based systems to suppress debromination .
(Advanced) How can computational modeling predict the biological activity of this compound and its derivatives?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Fluorine and bromine groups enhance hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5 suggests moderate membrane permeability) .
- Case Study : A fluorinated thioamide analog showed IC₅₀ = 1.2 µM against a cancer cell line, attributed to halogen-bonding with active-site residues .
(Basic) What safety considerations are critical when handling reactive intermediates in the synthesis of this compound?
Q. Methodological Answer :
- Hazard Mitigation :
- Storage : Store in sealed containers under dry, room-temperature conditions to prevent decomposition .
(Advanced) How can researchers leverage crystallographic data to design derivatives with enhanced material or pharmacological properties?
Q. Methodological Answer :
- Structure-Activity Relationships (SAR) : Modify the ethanol group to esters or ethers, guided by crystal packing motifs (e.g., hydrogen-bonding networks in SHELX-refined structures) .
- Case Study : Introducing a dioxolane ring (e.g., 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane) improved thermal stability (Tₘ = 145°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
